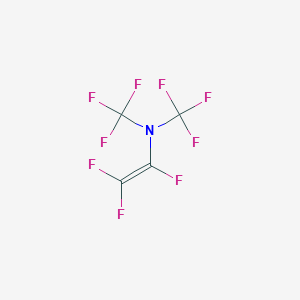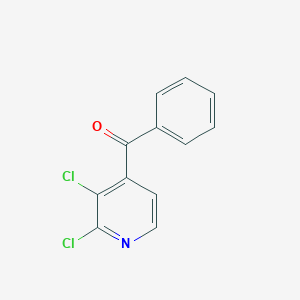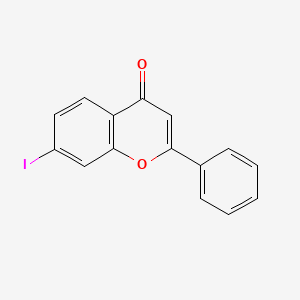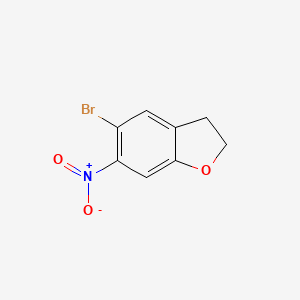
Pyridine-2,4-dicarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-2,4-dicarbohydrazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two carbohydrazide groups attached to the 2 and 4 positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Pyridine-2,4-dicarbohydrazide can be synthesized through the hydrazination of pyridine-2,4-dicarboxylic acid esters. The typical synthetic route involves the esterification of pyridine-2,4-dicarboxylic acid using methanol and sulfuric acid to form dimethyl pyridine-2,4-dicarboxylate. This ester is then reacted with hydrazine monohydrate in methanol to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Pyridine-2,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,4-dicarboxylic acid derivatives, while reduction can produce this compound derivatives with altered functional groups.
科学研究应用
Pyridine-2,4-dicarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: This compound is used in the development of chemosensors for detecting metal ions and other analytes.
作用机制
The mechanism of action of pyridine-2,4-dicarbohydrazide involves its interaction with specific molecular targets. For instance, in chemosensor applications, the compound binds to metal ions such as copper, leading to changes in its fluorescence or colorimetric properties . This binding is facilitated by the carbohydrazide groups, which provide coordination sites for the metal ions.
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarbohydrazide: Similar in structure but with carbohydrazide groups at the 2 and 6 positions.
Pyridine-2,4,6-tricarbohydrazide: Contains an additional carbohydrazide group at the 6 position.
Uniqueness
Pyridine-2,4-dicarbohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications where selective binding to metal ions is required, such as in the development of chemosensors .
属性
CAS 编号 |
21379-40-8 |
|---|---|
分子式 |
C7H9N5O2 |
分子量 |
195.18 g/mol |
IUPAC 名称 |
pyridine-2,4-dicarbohydrazide |
InChI |
InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-10-5(3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) |
InChI 键 |
XILILYKJPFMMPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)NN)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)

![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)



![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)



![(4S)-4-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid](/img/structure/B14076694.png)


